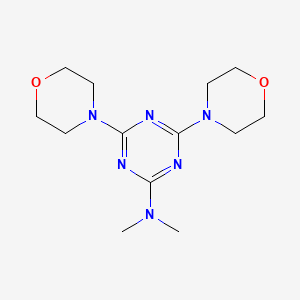

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

CAS No.:

Cat. No.: VC4906217

Molecular Formula: C13H22N6O2

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22N6O2 |

|---|---|

| Molecular Weight | 294.35 g/mol |

| IUPAC Name | N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3 |

| Standard InChI Key | KNOLQAZYWBMVSH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |

| Canonical SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |

Introduction

Chemical Structure and Synthesis

Molecular Properties

The compound’s molecular formula is C₁₃H₂₂N₆O₂, with a molecular weight of 294.35 g/mol. Its IUPAC name is N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine. Key structural features include:

-

A central 1,3,5-triazine ring.

-

Two morpholino groups at positions 4 and 6.

Table 1: Molecular Properties of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₆O₂ |

| Molecular Weight | 294.35 g/mol |

| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |

| Solubility | Not available |

Synthesis Pathways

The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

-

Step 1: Reaction with morpholine at 0–5°C to replace two chlorine atoms.

-

Step 2: Substitution of the remaining chlorine with dimethylamine at elevated temperatures (70–100°C) .

Key Reaction Conditions:

-

Solvents: Acetone, dioxane, or ethyl acetate.

-

Catalysts: Sodium bicarbonate or triethylamine.

Biological Activities

Anticancer Mechanisms

The compound inhibits PI3K/mTOR signaling, critical for tumor proliferation and survival:

-

PI3K Inhibition: Blocks phosphorylation of Akt at Thr308 (IC₅₀ = 8 nM) .

-

mTOR Inhibition: Suppresses phosphorylation of Akt at Ser473 (IC₅₀ < 10 nM) .

In Vivo Efficacy:

-

MDA-361 Xenografts: Intravenous administration (20 mg/kg) induced tumor regression comparable to paclitaxel .

-

Orthotopic H1975 Lung Cancer: Reduced tumor volume by 60% at 10 mg/kg .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| SW620 (Colon) | 8.71 | |

| A549 (Lung) | 9.55 | |

| HeLa (Cervical) | 15.67 | |

| MCF-7 (Breast) | 21.77 |

Additional Pharmacological Effects

-

Monoamine Oxidase Inhibition: Potential application in mood disorders.

-

Antileishmanial Activity: Moderate efficacy against Leishmania promastigotes (IC₅₀ = 12–18 μM) .

Pharmacokinetics and Toxicity

ADME Profiles

Mouse Pharmacokinetics (25 mg/kg IV):

-

Half-life (T₁/₂): 14.4 hours.

-

Clearance (Clₚ): 7 mL/min/kg.

Key Findings:

Toxicity Profile

Structure-Activity Relationships (SAR)

Role of Substituents

-

Morpholino Groups: Enhance hydrogen bonding with PI3K catalytic domains .

-

Dimethylamino Group: Reduces molecular polarity, improving blood-brain barrier penetration .

Analog Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume